

Application Notes and Protocols for CRISPR/Cas9 Mediated EFTUD2 Gene Knockout

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Compound of Interest

Compound Name: *EFTUD2*

Cat. No.: *B1575317*

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Abstract

These application notes provide a comprehensive strategy for knocking out the Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) gene using the CRISPR/Cas9 system. **EFTUD2** is a crucial component of the spliceosome, playing a vital role in pre-mRNA splicing, and has been implicated in developmental processes and various diseases.[1][2][3] This document offers detailed protocols for sgRNA design, delivery of CRISPR/Cas9 components, clonal selection of knockout cells, and subsequent validation. Furthermore, it includes diagrams of the experimental workflow and relevant signaling pathways involving **EFTUD2** to provide a thorough understanding of the experimental process and the biological context.

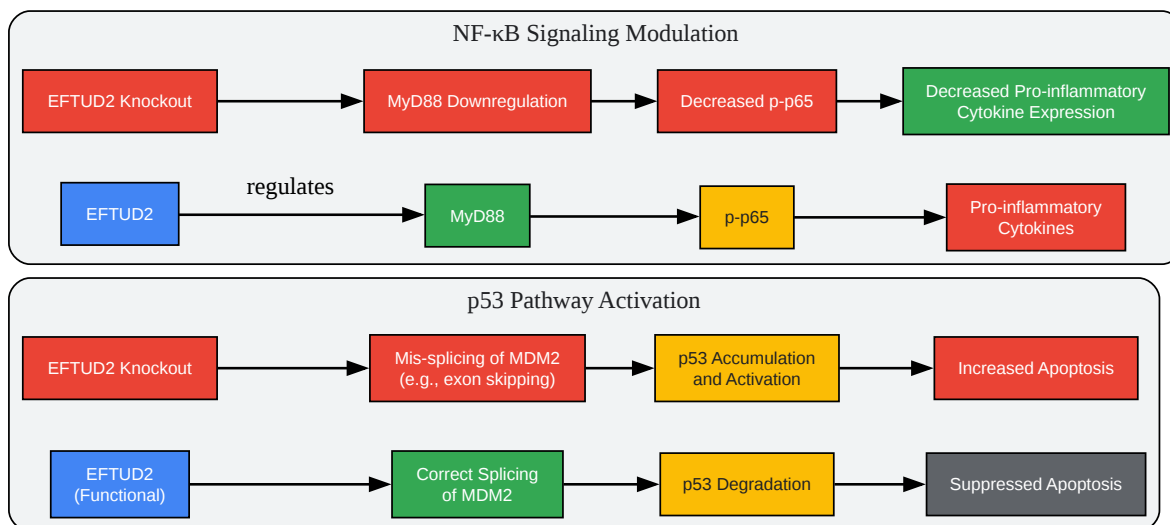
Introduction

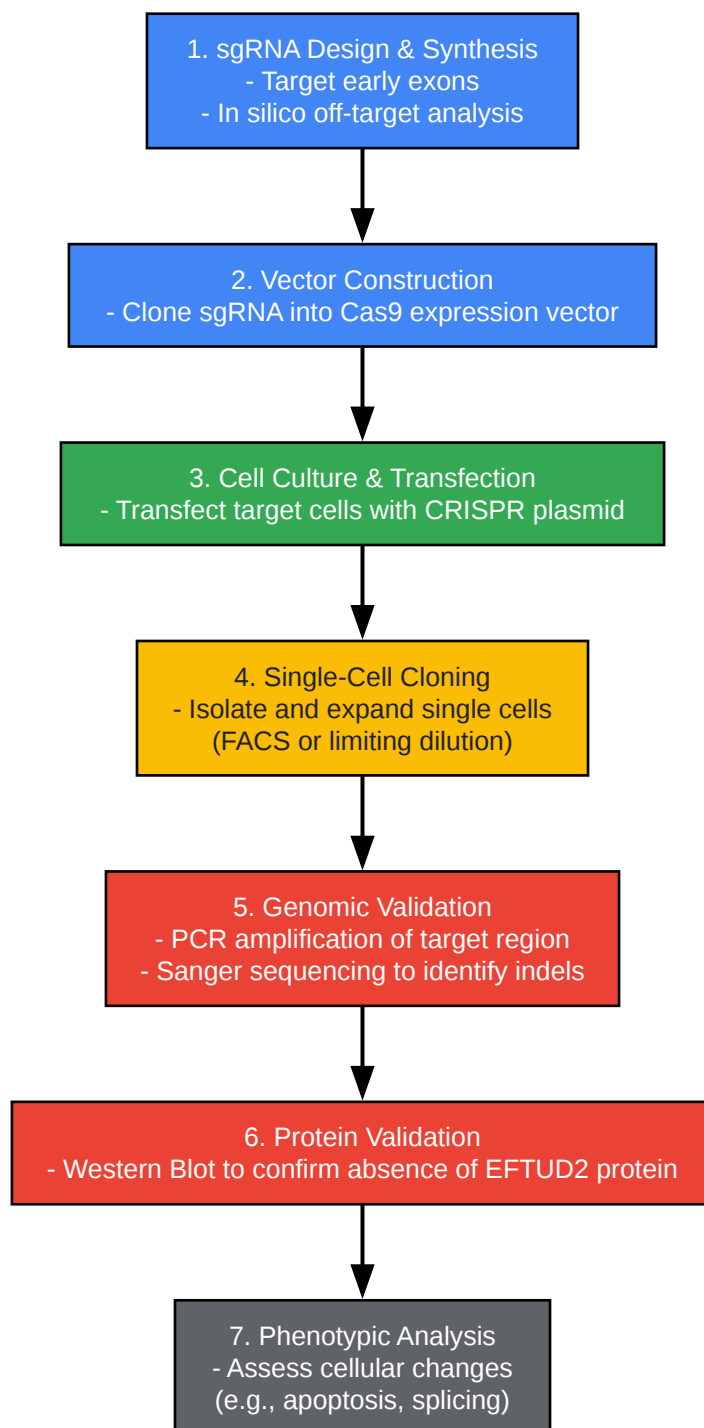
The **EFTUD2** gene, located on human chromosome 17q21.31, encodes a highly conserved GTPase that is an essential protein of the U5 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1] The spliceosome is responsible for excising introns from precursor mRNA (pre-mRNA) to produce mature mRNA.[3][4] Given its fundamental role in gene expression, mutations and dysregulation of **EFTUD2** are associated with developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM) and have been implicated in tumorigenesis and innate immunity.[1][3][5][6]

CRISPR/Cas9 technology offers a powerful and precise method for generating **EFTUD2** knockout models in vitro and in vivo to study its function in detail.^[7] This allows for the investigation of disease mechanisms and the exploration of potential therapeutic interventions. This document outlines a robust workflow for achieving a functional knockout of the **EFTUD2** gene.

Signaling Pathways Involving EFTUD2

EFTUD2's role in splicing can indirectly influence various signaling pathways. Notably, its depletion has been linked to the activation of the p53 pathway due to the mis-splicing of key regulators like MDM2.^[5] Additionally, **EFTUD2** has been shown to play a role in innate immunity by modulating the cGAS-STING and NF-κB signaling pathways.^{[1][8]}





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